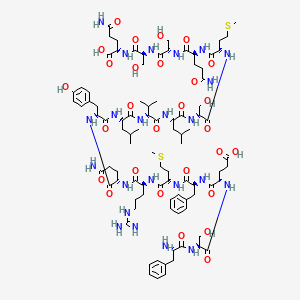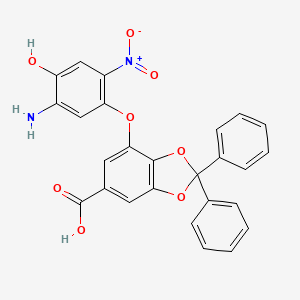
NocII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NocII is an orphan neuropeptide, which means it is a peptide that does not have a well-defined receptor. It is derived from the precursor protein pronociceptin and is known to stimulate locomotion in mice . The molecular formula of this compound is C92H141N23O28S2, and it has a molecular weight of 2081.4 .
Aplicaciones Científicas De Investigación
NocII has several scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its applications include:
Mecanismo De Acción
NocII exerts its effects by stimulating locomotion in mice, possibly through a novel specific receptor . The exact molecular targets and pathways involved in the mechanism of action of this compound are not well-defined, but it is believed to interact with receptors in the central nervous system to modulate neuronal activity and behavior .
Métodos De Preparación
The preparation of NocII involves synthetic routes that typically include the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Análisis De Reacciones Químicas
NocII, being a peptide, can undergo various chemical reactions typical of peptides. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to methionine.
Substitution: this compound can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to study structure-activity relationships.
Hydrolysis: This compound can be hydrolyzed by proteolytic enzymes, breaking down the peptide into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and proteolytic enzymes like trypsin for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Comparación Con Compuestos Similares
NocII is similar to other neuropeptides derived from pronociceptin, such as nociceptin and NocIII. this compound is unique in its ability to stimulate locomotion in mice, which distinguishes it from other related peptides . Similar compounds include:
Nociceptin: Another neuropeptide derived from pronociceptin, known to modulate pain and stress responses.
NocIII: A related peptide with similar biological activity but different effects on behavior.
This compound’s uniqueness lies in its specific sequence and its ability to stimulate locomotion, which makes it a valuable tool for studying the role of neuropeptides in behavior and neurological disorders .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?
A1: While both this compound and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, this compound specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that this compound does not activate the ORL1 receptor like nociceptin. Further research indicates that this compound's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]
Q2: How does this compound influence pain perception in mice compared to nociceptin?
A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] this compound, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that this compound and nociceptin utilize different pathways to modulate pain perception.
Q3: What is the significance of the different effects observed between this compound and NocIII?
A3: this compound and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only this compound stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of this compound is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active this compound peptide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)





![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)